5-Azido-udp-glucuronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

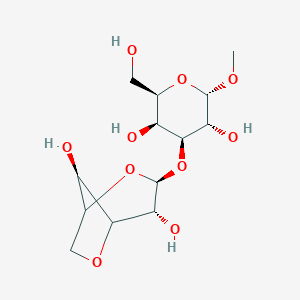

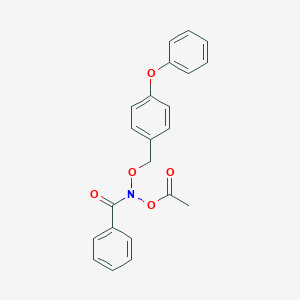

5-Azido-udp-glucuronic acid (5-Azido-UDP-GlcA) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule is structurally similar to UDP-glucuronic acid, which is an essential substrate for the biosynthesis of glycosaminoglycans, proteoglycans, and other complex carbohydrates. However, the azide group in 5-Azido-UDP-GlcA makes it a valuable tool for studying the biosynthesis, metabolism, and function of these carbohydrates.

Wirkmechanismus

The mechanism of action of 5-Azido-UDP-GlcA is based on its structural similarity to UDP-GlcA. Like UDP-GlcA, 5-Azido-UDP-GlcA can be incorporated into the biosynthesis of GAGs and proteoglycans by glycosyltransferases. The azide group in 5-Azido-UDP-GlcA can then be selectively labeled with a fluorescent or biotinylated probe using click chemistry. This labeling allows researchers to track the biosynthesis and metabolism of GAGs and proteoglycans in living cells and tissues.

Biochemische Und Physiologische Effekte

5-Azido-UDP-GlcA has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 5-Azido-UDP-GlcA in lab experiments are numerous. This molecule is a valuable tool for studying the biosynthesis, metabolism, and function of GAGs and proteoglycans. The azide group in 5-Azido-UDP-GlcA allows for selective labeling of these carbohydrates with fluorescent or biotinylated probes, which can be used for imaging and biochemical assays. Additionally, 5-Azido-UDP-GlcA is stable and can be stored for extended periods, making it a convenient reagent for lab experiments.

The limitations of using 5-Azido-UDP-GlcA in lab experiments are primarily related to its synthesis and availability. This molecule is not commercially available and must be synthesized in the lab, which can be time-consuming and challenging. Additionally, the synthesis of 5-Azido-UDP-GlcA requires specialized equipment and expertise, which may limit its use in some labs.

Zukünftige Richtungen

The potential applications of 5-Azido-UDP-GlcA in scientific research are vast, and many future directions are possible. One area of research that could benefit from the use of this molecule is the study of the role of GAGs and proteoglycans in disease. By labeling these carbohydrates with 5-Azido-UDP-GlcA, researchers could track their biosynthesis and metabolism in disease models, potentially leading to new insights into the mechanisms of disease.

Another area of research that could benefit from the use of 5-Azido-UDP-GlcA is the development of new imaging techniques. By labeling GAGs and proteoglycans with fluorescent or biotinylated probes, researchers could visualize these carbohydrates in living cells and tissues, potentially leading to new diagnostic and therapeutic approaches.

In conclusion, 5-Azido-UDP-GlcA is a valuable tool for studying the biosynthesis, metabolism, and function of GAGs and proteoglycans. Its structural similarity to UDP-GlcA allows for selective labeling of these carbohydrates with fluorescent or biotinylated probes, making it a versatile reagent for lab experiments. While its synthesis and availability may limit its use in some labs, the potential applications of 5-Azido-UDP-GlcA in scientific research are vast, and many future directions are possible.

Synthesemethoden

The synthesis of 5-Azido-UDP-GlcA involves the modification of UDP-GlcA through a series of chemical reactions. The starting material for this synthesis is UDP-glucuronic acid, which is commercially available or can be synthesized from glucose. The azide group is then introduced into the molecule using azidotrimethylsilane and trifluoroacetic acid. The final product is purified using ion-exchange chromatography.

Wissenschaftliche Forschungsanwendungen

5-Azido-UDP-GlcA has numerous applications in scientific research. One of the primary uses of this molecule is to study the biosynthesis of glycosaminoglycans (GAGs) and proteoglycans. These complex carbohydrates play essential roles in many biological processes, including cell adhesion, signaling, and tissue development. By labeling GAGs and proteoglycans with 5-Azido-UDP-GlcA, researchers can track their biosynthesis and metabolism in living cells and tissues.

Eigenschaften

CAS-Nummer |

137528-00-8 |

|---|---|

Produktname |

5-Azido-udp-glucuronic acid |

Molekularformel |

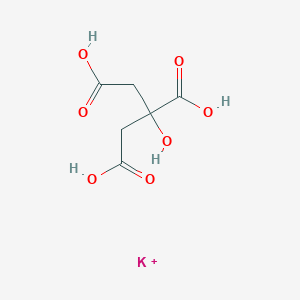

C15H21N5O18P2 |

Molekulargewicht |

622.3 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxy(32P)phosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21N5O18P2/c16-19-18-3-1-20(15(29)17-11(3)26)12-8(24)5(21)4(35-12)2-34-39(30,31)38-40(32,33)37-14-9(25)6(22)7(23)10(36-14)13(27)28/h1,4-10,12,14,21-25H,2H2,(H,27,28)(H,30,31)(H,32,33)(H,17,26,29)/t4-,5-,6+,7+,8-,9-,10+,12-,14-/m1/s1/i40+1 |

InChI-Schlüssel |

ZNOHGZBJCYOZKN-NQZRZOHOSA-N |

Isomerische SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[32P](=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)N=[N+]=[N-] |

Synonyme |

5-azido-UDP-glucuronic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.